

# A Comparative Guide to the Kinase Cross-Reactivity Profile of AT9283 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | AT9283 hydrochloride |           |
| Cat. No.:            | B605658              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of **AT9283 hydrochloride** against a panel of other Aurora kinase inhibitors. The information presented is intended to aid researchers in selecting the most appropriate chemical tools for their studies and to provide a deeper understanding of the selectivity of these compounds.

# Introduction to AT9283 Hydrochloride

AT9283 is a multi-targeted kinase inhibitor that has shown potent activity against several key kinases involved in cell cycle regulation and oncogenesis. It is a pyrazole-benzimidazole derivative that acts as an ATP-competitive inhibitor. Primarily targeting Aurora kinases, which are essential for mitotic progression, AT9283 has also demonstrated significant inhibitory activity against other kinase families, making a comprehensive understanding of its cross-reactivity profile crucial for interpreting experimental results and predicting potential off-target effects.

## **Comparative Kinase Inhibition Profiles**

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This section compares the inhibitory activity of AT9283 with other well-characterized Aurora kinase inhibitors: AZD1152 (Barasertib), a highly selective Aurora B inhibitor; Alisertib (MLN8237), a selective Aurora A inhibitor; Tozasertib (MK-0457), a pan-Aurora inhibitor; and AMG 900, another potent pan-Aurora inhibitor.



The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of these compounds against a panel of selected kinases. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions. However, the data provides a valuable overview of the relative selectivity of each inhibitor.

| Kinase<br>Target | AT9283     | AZD1152<br>(Barasertib-<br>hQPA) | Alisertib<br>(MLN8237)    | Tozasertib<br>(MK-0457) | AMG 900               |
|------------------|------------|----------------------------------|---------------------------|-------------------------|-----------------------|
| Aurora A         | Potent     | 1369 nM (Ki)<br>[1][2]           | 1.2 nM (IC50)<br>[3][4]   | 0.6 nM (Ki)[5]<br>[6]   | 5 nM (IC50)<br>[7][8] |
| Aurora B         | Potent     | 0.37 nM<br>(IC50)[9]             | 396.5 nM<br>(IC50)[3][10] | 18 nM (Ki)[5]<br>[6]    | 4 nM (IC50)<br>[7][8] |
| Aurora C         | Potent     | 17 nM (Ki)[2]                    | -                         | 4.6 nM (Ki)[5]<br>[6]   | 1 nM (IC50)<br>[7][8] |
| JAK2             | Potent[11] | Low<br>Activity[1]               | -                         | -                       | -                     |
| JAK3             | Potent[12] | -                                | -                         | -                       | -                     |
| Abl (T315I)      | Potent[12] | Low<br>Activity[1]               | -                         | Potent[13]              | -                     |
| Flt3             | Potent[12] | Low<br>Activity[1]               | -                         | Potent[14]              | -                     |
| ρ38α             | -          | -                                | -                         | -                       | 53 nM (IC50)<br>[8]   |
| Tyk2             | -          | -                                | -                         | -                       | 220 nM<br>(IC50)[15]  |

Note: "Potent" indicates significant inhibitory activity as reported in the literature, but a specific IC50 or Ki value from a comparative screen was not available. "-" indicates that data was not readily available in the searched sources.



### **Analysis of Selectivity Profiles**

AT9283 emerges as a potent multi-kinase inhibitor. Beyond its strong inhibition of Aurora kinases A and B, it demonstrates significant activity against the JAK2 and JAK3 kinases, as well as the clinically relevant T315I mutant of AbI kinase and Flt3.[11][12] This broad-spectrum activity should be carefully considered when using AT9283 in experimental settings, as observed phenotypes may be the result of inhibiting multiple signaling pathways.

AZD1152 (Barasertib) is a highly selective inhibitor of Aurora B. Its active metabolite, barasertib-hQPA, shows approximately 3700-fold greater selectivity for Aurora B over Aurora A. [1][2][9] This high degree of selectivity makes it a valuable tool for specifically probing the functions of Aurora B.

Alisertib (MLN8237) is a selective Aurora A inhibitor, exhibiting over 200-fold higher selectivity for Aurora A compared to Aurora B.[3][16] This makes it a suitable choice for studies focused on the specific roles of Aurora A in mitosis and cancer.

Tozasertib (MK-0457) is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C.[5][6] It also shows inhibitory activity against Abl and Flt3 kinases.[13][14]

AMG 900 is another potent pan-Aurora kinase inhibitor with strong activity against all three Aurora kinase family members.[7][8] It also shows some off-target activity against p38α and Tyk2 at higher concentrations.[8][15]

### **Signaling Pathways and Experimental Workflows**

To understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize them.





Click to download full resolution via product page

Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Probe AZD1152 | Chemical Probes Portal [chemicalprobes.org]



- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. massivebio.com [massivebio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. AMG-900 (AMG 900) | Aurora kinases inhibitor | Probechem Biochemicals [probechem.com]
- 16. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Kinase Cross-Reactivity Profile of AT9283 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605658#cross-reactivity-profile-of-at9283-hydrochloride-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com